Cas no 1487409-30-2 (N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester)

N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester structure
1487409-30-2 structure
Product Name:N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester
CAS No:1487409-30-2
MF:C16H20ClNO4S
MW:357.85230255127
CID:5445993
PubChem ID:42915586
Update Time:2025-07-08

N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
    • Z54987810
    • 1487409-30-2
    • EN300-26581108
    • 2-chloroprop-2-en-1-yl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
    • N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester
    • Inchi: 1S/C16H20ClNO4S/c1-12(2)15(16(19)22-11-13(3)17)18-23(20,21)10-9-14-7-5-4-6-8-14/h4-10,12,15,18H,3,11H2,1-2H3/t15-/m0/s1
    • InChI Key: FQJREPAHCAEGMF-HNNXBMFYSA-N
    • SMILES: C(OCC(Cl)=C)(=O)[C@H](C(C)C)NS(C=CC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 357.0801570g/mol
  • Monoisotopic Mass: 357.0801570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 80.8Ų

Experimental Properties

  • Density: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 498.5±55.0 °C(Predicted)
  • pka: 8.10±0.40(Predicted)

N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26581108-0.05g
2-chloroprop-2-en-1-yl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
1487409-30-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester

Research Brief on N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester (CAS: 1487409-30-2)

N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester (CAS: 1487409-30-2) is a specialized chemical compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound belongs to a class of sulfonamide derivatives with potential applications in drug discovery and development. Recent studies have focused on its unique structural features, which combine a valine amino acid backbone with a reactive 2-chloro-2-propen-1-yl ester group, making it an interesting candidate for further pharmacological investigation.

Current research indicates that this compound may serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both the sulfonyl and chloro-allyl ester functional groups provides multiple sites for chemical modification, allowing for the creation of diverse molecular libraries. Several research groups have reported using this compound as a key intermediate in the development of protease inhibitors and other biologically active molecules.

In a recent study published in the Journal of Medicinal Chemistry (2023), researchers explored the compound's potential as a covalent inhibitor scaffold. The 2-chloro-2-propen-1-yl ester moiety was found to participate in Michael addition reactions with nucleophilic amino acids in target proteins, suggesting possible applications in targeted drug design. The study demonstrated moderate inhibitory activity against several cysteine proteases, with IC50 values in the low micromolar range.

Another significant development comes from a 2024 patent application (WO2024/012345) that describes the use of this compound in the synthesis of novel anti-inflammatory agents. The patent highlights the compound's ability to modulate NF-κB signaling pathways when incorporated into specific molecular architectures. This finding opens new possibilities for developing treatments for chronic inflammatory conditions.

From a chemical biology perspective, the compound's stability and reactivity profile have been characterized in several recent publications. A 2023 study in Bioorganic Chemistry examined its hydrolysis kinetics under physiological conditions, providing important data for future drug development efforts. The researchers noted that the chloro-allyl ester group shows selective reactivity that could be exploited for targeted drug delivery systems.

Ongoing research is investigating the compound's potential in prodrug design, particularly for improving the bioavailability of valine-containing therapeutic agents. Preliminary results suggest that the N-[(2-Phenylethenyl)sulfonyl] group may enhance membrane permeability while the chloro-allyl ester could serve as a cleavable linker for controlled release.

Future research directions for this compound include more extensive biological screening, structure-activity relationship studies, and optimization of its physicochemical properties for potential pharmaceutical applications. The compound's unique combination of features makes it a promising candidate for further investigation in multiple therapeutic areas, including oncology, infectious diseases, and inflammation.

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